molecular formula C7H5ClFNO2 B044648 2-Chloro-4-fluoro-5-nitrotoluene CAS No. 112108-73-3

2-Chloro-4-fluoro-5-nitrotoluene

Cat. No. B044648
M. Wt: 189.57 g/mol
InChI Key: YXVJHZWHPLOEAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis Investigations into 2-Chloro-4-fluorotoluene's molecular structure have revealed internal rotation of the methyl group, evidenced by fine splittings in rotational transitions. This internal rotation, alongside hyperfine effects from chlorine nuclear quadrupole moment coupling, illustrates the complex molecular dynamics and provides insight into the gas-phase molecular structure of chlorotoluene derivatives (Nair et al., 2020).

Scientific Research Applications

Solid Acid Catalysts in Fluorotoluene Nitration

  • Context: Fluorotoluenes, including compounds like 2-Chloro-4-fluoro-5-nitrotoluene, are nitrated using solid acid catalysts. This approach offers a more environmentally friendly and regioselective alternative compared to traditional methods.
  • Findings: Studies show high conversion and selectivity for nitration of fluorotoluenes, indicating the potential of solid acid catalysts for more efficient and cleaner nitration processes (Maurya et al., 2003).

Spectroscopic Studies for Structural Analysis

  • Context: Spectroscopic techniques like FTIR and FT-Raman are utilized for studying the vibrational spectra of compounds including 2-Chloro-4-fluoro-5-nitrotoluene.
  • Findings: These studies provide detailed insights into the molecular structure and properties of the compound, which are essential for various applications in materials science and chemistry (Krishnakumar et al., 2013).

Synthesis of Aromatic Amides

  • Context: The synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-Chloro-4-fluoro-5-nitrotoluene is an example of the compound's utility in synthesizing more complex aromatic amides.
  • Findings: The process involves oxidation, chlorination, amination, and hydrogenation steps, yielding high-quality final products (Xu et al., 2013).

Electrophilic Substitution and Nitration Reactions

  • Context: 2-Chloro-4-fluoro-5-nitrotoluene is a subject in studies investigating the mechanisms and kinetics of electrophilic substitution and nitration reactions in aromatic systems.
  • Findings: These studies contribute to a deeper understanding of the reactivity patterns in complex aromatic compounds, which is crucial for developing more efficient synthesis methods (Brewis et al., 1974).

properties

IUPAC Name

1-chloro-5-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVJHZWHPLOEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435612
Record name 2-Chloro-4-fluoro-5-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-nitrotoluene

CAS RN

112108-73-3
Record name 2-Chloro-4-fluoro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-nitrotoluene
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Synthesis routes and methods I

Procedure details

To a mixture of 20.0 g (0.138 mole) of 2-chloro-4fluorotoluene in 50 ml of 1,2-dichloroethane which had been cooled to 0° C. was added 50 ml of concentrated sulfuric acid. While maintaining the temperature below 10° C., 14.0 g (0.138 mole) of potassium nitrate was added slowly to the mixture. After three hours the reaction mixture was poured into ice, and the resulting mixture was extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The residue was passed through a silica gel column, eluting with heptane. Appropriate fractions were combined, and the solvent was evaporated under reduced pressure, yielding 13.0 g of 2-chloro-4-fluoro-5-nitrotoluene as a yellow solid. The nmr spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (250 ml) was added to a stirred solution of 2-chloro-4-fluorotoluene (50.0 g, 0.346 mole) in ethylene dichloride (250 ml) at 0° C. Potassium nitrate (35.0 g, 0.346 mole) was then added slowly, maintaining the temperature below 10° C. The reaction was monitored by gas chromatography. Upon the disappearance of 2-chloro-4-fluorotoluene, the reaction mixture was poured into ice and extracted with methylene chloride. The dried organic layer was concentrated under reduced pressure to yield 60.0 g of 2-chloro-4-fluoro-5-nitrotoluene. This reaction was repeated several times.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 100 g (0.7 mol) of 2-chloro-4-fluorotoluene in 250 ml of concentrated H2SO4 is added portion-wise 85 g (0.875 mol) of KNO3 at 0° C. (addition of the whole amount of KNO3 is finished in about 1 hour). The reddish mixture is slowly warmed-up at room temperature overnight and quenched over crushed ice and extracted with EtOAc. The organic layers are combined, dried over MgSO4 and concentrated. The crude oil is then purified over a large silica plug (eluent: 97/3 hexanes/EtOAc) to afford 2-chloro-4-fluoro-5-nitrotoluene as a pale yellow oil that solidifies upon standing. 1H NMR (CDCl3, 400 Mz): 7.97 (d, J=8.0 Hz, 1H), 7.32 (d, J=10.4 Hz, 1H), 2.43 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-chloro-4-fluorotoluene (2.000 g, 1.383 mmol, Aldrich, used as received) in conc. H2SO4 (15.0 mL) at ° C., KNO3 (1.400 g, 1.385 mmol) was added in one lot. The resulting pale yellow solution was allowed to warm to 28° C. and stirred overnight at 28° C. It was then poured into ice (100 g) and extracted with ethyl acetate (2×100 mL). Ethyl acetate was dried over anhydrous Na2SO4, removed under vacuum, and the resulting oil was dried further under vacuum to afford 2.085 g (80%) of title compound as an oil, which was used as such for the next reaction; 1H NMR (CDCl3): δ 2.422 (s, 3H), 7.325 (d, 1H, J=10.2 Hz), 7.973 (d, 1H, J1=5.2 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-fluoro-5-nitrotoluene
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Reactant of Route 6
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2-Chloro-4-fluoro-5-nitrotoluene

Citations

For This Compound
1
Citations
TH Marsilje, W Pei, B Chen, W Lu, T Uno… - Journal of medicinal …, 2013 - ACS Publications
… The crude oil was purified over a large silica plug (eluent, 97/3 hexanes/EtOAc) to afford 94.7 g (0.5 mol, yield 71%) of 2-chloro-4-fluoro-5-nitrotoluene 10b as a pale yellow oil that …
Number of citations: 427 pubs.acs.org

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